![molecular formula C21H18N4O B5666771 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine](/img/structure/B5666771.png)
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds involves intricate chemical reactions that include ring opening followed by ring closure reactions, demonstrating the complexity and versatility of these compounds in organic synthesis (Halim & Ibrahim, 2022). For example, synthesis involving the reaction of ethoxycarbonyl and dimethylaminovinyl derivatives to give pyrazolopyrimidines highlights the regioselectivity and potential for further derivatization of these molecules (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been elucidated through various spectroscopic methods and theoretical calculations, providing insights into their electronic structure and reactivity. For instance, studies involving quantum chemical computation have outlined the structure optimization of pyrazole-based heterocycles, emphasizing their stability and electronic properties (Kaddah et al., 2021).
Chemical Reactions and Properties
Pyrazolopyrimidine compounds participate in a variety of chemical reactions, including condensation with aromatic aldehydes, esterification, and cycloaddition reactions, leading to a diverse array of derivatives with potential biological activities (Rahmouni et al., 2016). The reactivity of specific sites within these molecules towards nucleophilic attack or substitution reactions is a key aspect of their chemical properties.
properties
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-6-ethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-2-26-21-14-20(22-15-23-21)25-19(17-11-7-4-8-12-17)13-18(24-25)16-9-5-3-6-10-16/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZBLMLDZOCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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